molecular formula C18H17N3O5S B11028618 Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11028618
M. Wt: 387.4 g/mol
InChI Key: YFPWQQCKXPYYQW-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates. These intermediates are then coupled through amide bond formation, followed by esterification to yield the final product. Common reagents used in these reactions include acyl chlorides, amines, and alcohols, under conditions such as reflux or catalytic amounts of acids or bases .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization. The scalability of the process would be a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its combination of oxazole and thiazole rings, along with the ester functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring, an oxazole moiety, and a carboxylate group. Its molecular formula is C19H19N3O6SC_{19}H_{19}N_{3}O_{6}S, with a molecular weight of 417.4 g/mol. The unique structural features contribute to its biological activity by allowing interactions with various molecular targets.

Structural Formula

Property Details
Molecular FormulaC19H19N3O6S
Molecular Weight417.4 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and oxazole structures have shown effectiveness against various bacterial strains. In vitro assays demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it may act as an inhibitor of specific enzymes involved in cancer cell proliferation. For example, compounds with a similar thiazole framework have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. In one study, derivatives showed IC50 values ranging from 0.47 to 1.4 µM against TS proteins, suggesting significant anticancer activity .

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse mechanisms of action, including enzyme inhibition and receptor modulation.

Case Studies and Research Findings

  • Antimicrobial Studies : A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones in disc diffusion assays .
  • Anticancer Activity : In a study focused on thiazole derivatives targeting TS enzymes, researchers found that specific modifications to the thiazole structure enhanced anticancer efficacy. Compounds were tested against various cancer cell lines, demonstrating promising results in inhibiting cell growth .
  • In Silico Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. These studies suggested strong interactions with active sites of target enzymes .

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-24-14-10-12(26-21-14)8-9-13(22)19-18-20-15(17(23)25-2)16(27-18)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,19,20,22)

InChI Key

YFPWQQCKXPYYQW-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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